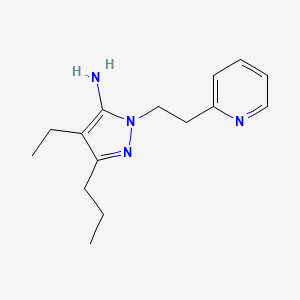
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- React the resulting pyrazole with 2-bromoethylpyridine.
- Reaction conditions: Reflux in ethanol for 6-8 hours.
Industrial Production Methods
Industrial production of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to enhance yield and purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.
-
Step 1: Synthesis of Hydrazine Derivative
- React ethyl hydrazine with propyl bromide to obtain 4-ethyl-3-propylhydrazine.
- Reaction conditions: Reflux in ethanol for 4-6 hours.
-
Step 2: Cyclization with β-Keto Ester
- Cyclize the hydrazine derivative with ethyl acetoacetate in the presence of acetic acid.
- Reaction conditions: Reflux in acetic acid for 8-10 hours.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-carboxylic acid.
Reduction: Formation of 4-ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1,2-dihydro-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-2-yl group can enhance binding affinity to certain proteins, while the pyrazole ring may participate in hydrogen bonding and hydrophobic interactions.
相似化合物的比较
4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives:
4-Methyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
4-Ethyl-3-butyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine: Contains a butyl group instead of a propyl group, potentially altering its physical properties and interactions.
4-Ethyl-3-propyl-1-(2-(pyridin-3-yl)ethyl)-1H-pyrazol-5-amine: The pyridin-3-yl group may lead to different binding affinities and biological effects compared to the pyridin-2-yl group.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of pyrazole derivatives in research and industry.
属性
IUPAC Name |
4-ethyl-5-propyl-2-(2-pyridin-2-ylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-3-7-14-13(4-2)15(16)19(18-14)11-9-12-8-5-6-10-17-12/h5-6,8,10H,3-4,7,9,11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOFVRPBJPTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1CC)N)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681875.png)
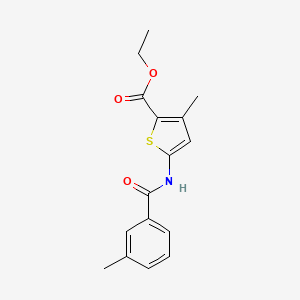
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)
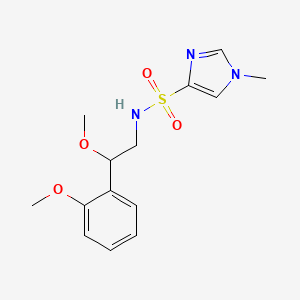
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)
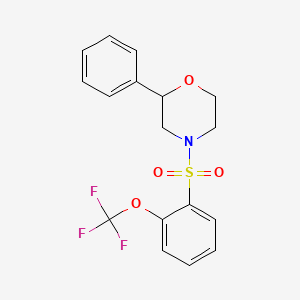
![N-(2-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681890.png)
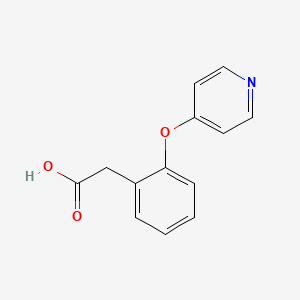
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-ethyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2681892.png)
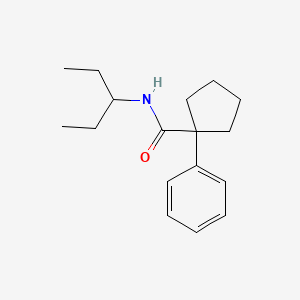
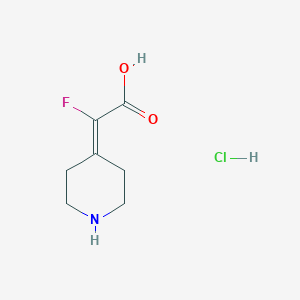
![2-cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2681897.png)
